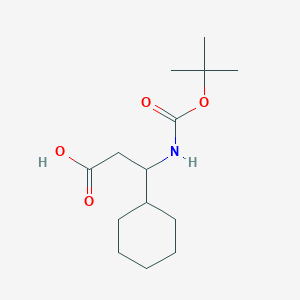

3-(Boc-amino)-3-cyclohexylpropionic acid

Overview

Description

3-(Boc-amino)-3-cyclohexylpropionic acid is a compound that involves the Boc-protected amino group . The Boc group, also known as tert-butyl carbamates, is used in the formation of Boc-protected amines and amino acids . This is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as 3-(Boc-amino)-3-cyclohexylpropionic acid, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of 3-(Boc-amino)-3-cyclohexylpropionic acid involves the Boc-protected amino group . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis

The rate of the reaction can be favored by influencing the nucleophilicity of the lone pair on the nitrogen atom . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis

A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .Scientific Research Applications

Green Chemistry Synthesis

3-(Boc-amino)-3-cyclohexylpropionic acid: plays a significant role in green chemistry, particularly in the chemoselective BOC protection of amines. This process is crucial for synthesizing biologically active molecules without the use of solvents or catalysts, which aligns with the principles of sustainable technology .

Pharmaceutical Synthesis

The compound is frequently utilized in the pharmaceutical industry for the synthesis of complex molecules. Its ability to protect amine functionalities is vital in the creation of various pharmaceuticals, ensuring that the active amine groups are not prematurely reacted during multi-step syntheses .

Biological Studies

In biological research, 3-(Boc-amino)-3-cyclohexylpropionic acid is used to modify peptides and proteins. The BOC group protects the amino acids during peptide synthesis, which is then removed to allow for proper folding and function of the peptides .

Analytical Chemistry

In analytical chemistry, 3-(Boc-amino)-3-cyclohexylpropionic acid is used as a standard or reference compound in various spectroscopic analyses, including NMR and IR spectroscopy, due to its well-characterized structure and properties .

Mechanism of Action

Target of Action

It’s known that tert-butoxycarbonyl (boc) group is widely used in organic synthesis for the protection of amino groups . This suggests that the compound could interact with various biochemical entities in the body, particularly proteins and enzymes with free amino groups.

Mode of Action

The compound, being a Boc-protected amino acid, primarily acts as a protecting agent for amino groups during chemical reactions . The Boc group is stable towards most nucleophiles and bases , which allows it to prevent unwanted reactions with the amino group it protects. When the protection is no longer needed, the Boc group can be removed under acidic conditions .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The primary result of the action of 3-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid is the protection of amino groups during chemical reactions, preventing them from unwanted side reactions . This allows for more precise and controlled chemical reactions, particularly in the synthesis of complex organic compounds.

Action Environment

The action of 3-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid can be influenced by various environmental factors. For instance, the Boc group is stable under most conditions but can be removed under acidic conditions . Additionally, the compound’s effectiveness in protecting amino groups can be influenced by the presence of other reactive species in the environment.

Safety and Hazards

Future Directions

There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . This advanced growth area is recognized as green chemistry/sustainable technology . This demands a paradigm shift from traditional concepts and focuses mainly on yield and commercial value, whilst eliminating the usage of solvents and catalysts to enhance green chemistry .

properties

IUPAC Name |

3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQQQMPMEZFLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588724 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid | |

CAS RN |

458529-74-3 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970167.png)

![5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride](/img/structure/B2970172.png)

![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2970177.png)

![8-Nitro-3-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B2970181.png)

![tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate](/img/structure/B2970183.png)